molecular formula C12H22N2O5 B8049886 (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-alanine

(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-alanine

Cat. No.: B8049886
M. Wt: 274.31 g/mol
InChI Key: RAJGYEQXWXMFSF-QMMMGPOBSA-N
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Description

(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-alanine: is a complex organic compound that features a combination of functional groups, including a tert-butoxycarbonyl (Boc) protecting group, an oxetane ring, and an L-alanine amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-alanine typically involves multiple steps, starting with the protection of the amino group using the Boc group. This can be achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The oxetane ring can be formed through cyclization reactions, and the L-alanine moiety can be introduced through peptide coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated synthesis platforms and continuous flow chemistry could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: : The oxetane ring can be reduced to form a corresponding alcohol.

  • Substitution: : The Boc group can be selectively removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Strong acids like TFA or HCl are used to remove the Boc group.

Major Products Formed

  • Oxidation: : Formation of amine oxides.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of free amine groups after Boc removal.

Scientific Research Applications

(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-alanine: has several scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis and as a protecting group in peptide synthesis.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in drug development.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in peptide synthesis, the Boc group serves as a protecting group that prevents unwanted reactions at the amino group. The oxetane ring can participate in cyclization reactions, and the L-alanine moiety can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-alanine: can be compared to other similar compounds, such as:

  • 3-(Boc-amino)propyl-L-alanine: : Similar structure but with a different alkyl chain length.

  • 3-(Boc-amino)butyl-L-alanine: : Similar structure but with a longer alkyl chain.

  • 3-(Boc-amino)phenyl-L-alanine: : Similar structure but with a phenyl group instead of an oxetane ring.

Properties

IUPAC Name

(2S)-2-[[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetan-3-yl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-8(9(15)16)14-12(6-18-7-12)5-13-10(17)19-11(2,3)4/h8,14H,5-7H2,1-4H3,(H,13,17)(H,15,16)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJGYEQXWXMFSF-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1(COC1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC1(COC1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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